Photo-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

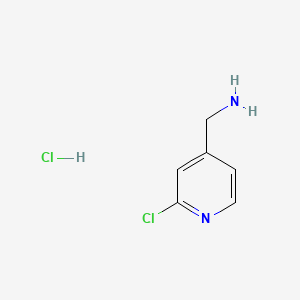

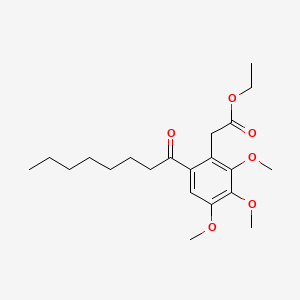

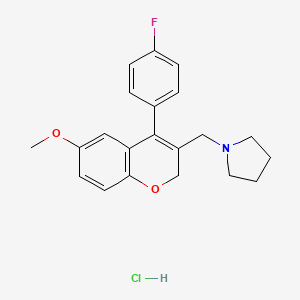

Photo-lysine is a new lysine-based photo-reactive amino acid . It is a diazirine-containing lysine amino acid and multifunctional probe building blocks . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond .

Synthesis Analysis

Photo-lysine is readily incorporated into proteins by native mammalian translation machinery . It is designed and synthesized by incorporating a photo-cross-linker (diazirine) into the side chain of natural lysine . The diazirine group in photo-lysine has limited interference in the interactions mediated by these histone lysine PTMs .

Molecular Structure Analysis

The molecular structure of Photo-lysine is characterized by the presence of a diazirine group . This group is incorporated into the side chain of natural lysine, which allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation .

Chemical Reactions Analysis

Photo-lysine can be used to capture and identify proteins that recognize lysine post-translational modifications . Upon UV light activation, a photocrosslinking functional group generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification .

Applications De Recherche Scientifique

Antibacterial Activity : Poly-S-lysine-porphyrin conjugates, related to Photo-lysine, have shown efficacy in the photoinactivation of antibiotic-resistant bacteria, including both Gram-positive and Gram-negative strains (Tomé et al., 2004).

Capturing Proteins that Bind Lysine Post-Translational Modifications : Photo-lysine has been developed to capture and identify proteins that recognize lysine post-translational modifications (PTMs), which play crucial roles in regulating protein-protein interactions (Yang et al., 2016).

Optical Control of Protein Function : Genetically encoded coumarin lysines were used as fluorescent cellular probes for protein localization and for the optical activation of protein function in live cells, demonstrating a new class of optical probes for cellular biology (Luo et al., 2014).

X-Ray Photoelectron Spectroscopy in Biomolecules : Studies on lysine in aqueous solutions using X-ray photoelectron spectroscopy have provided insights into the charge- and site-specific electronic structural information of biomolecules (Nolting et al., 2007).

Photoaffinity Probes for Histone Marks : A genetically and site-specifically incorporated photoaffinity crotonyl lysine analogue in histone proteins enabled the capture and identification of enzymatic machinery and effector proteins for histone lysine crotonylation (Xie et al., 2017).

Genetic Code Expansion for Optical Control : Genetic code expansion in zebrafish embryos with photocaged lysine facilitated the light-activation of luciferase and kinase activity, offering versatile manipulation of protein function in a model organism (Liu et al., 2017).

Photocrosslinking in Proteins : A photo-reactive diazirinyl group incorporated into proteins in mammalian cells demonstrated the ability for "wide-range" photocrosslinking of proteins, expanding the potential for studying protein interactions (Yanagisawa et al., 2012).

DNA-Protein Cross-Links Studies : Research on DNA-protein cross-links between guanine and lysine provided insights into structural aspects of cross-link formation under different oxidation conditions (Xu et al., 2008).

Electron-Extraction in Organic Solar Cells : Poly-lysine has been used as an interfacial layer in organic photovoltaics, demonstrating significant improvements in power conversion efficiency and stability (Huang et al., 2020).

Photosensitive Poly-l-lysine for Genetic Drug Delivery : Poly-l-lysine/heparin interpolyelectrolyte complexes were developed for photo-triggered release of genetic drugs, highlighting its potential in targeted drug delivery systems (Korzhikov-Vlakh et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOOIGELCPQPJ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C1(N=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Photo-lysine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)